N-(4-chlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS No.:
Cat. No.: VC16291824
Molecular Formula: C19H15ClN6O2S
Molecular Weight: 426.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H15ClN6O2S |
|---|---|
| Molecular Weight | 426.9 g/mol |
| IUPAC Name | N-(4-chlorophenyl)-2-[[4-(furan-2-ylmethyl)-5-pyrazin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C19H15ClN6O2S/c20-13-3-5-14(6-4-13)23-17(27)12-29-19-25-24-18(16-10-21-7-8-22-16)26(19)11-15-2-1-9-28-15/h1-10H,11-12H2,(H,23,27) |
| Standard InChI Key | UGJAKTYBVXYWND-UHFFFAOYSA-N |
| Canonical SMILES | C1=COC(=C1)CN2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)Cl)C4=NC=CN=C4 |
Introduction
N-(4-chlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound characterized by its diverse functional groups, including a chlorophenyl group, a furan ring, a pyrazine ring, and a triazole ring. This compound is primarily studied for its potential biological activities and applications in medicinal chemistry, falling under the category of small organic molecules with significant relevance in pharmaceutical research.
Synthesis and Chemical Transformations
The synthesis of N-(4-chlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves several steps, including the use of various intermediates. Industrial methods focus on optimizing these synthetic routes to enhance yield and purity while adhering to green chemistry principles to reduce environmental impact.
Common Reagents Used:
-
Potassium Permanganate: For oxidation reactions.
-
Sodium Borohydride: For reduction reactions.
-
Chlorine Gas: For substitution reactions.
Biological Activity and Potential Applications
The mechanism of action for N-(4-chlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide likely involves its interaction with specific enzymes or receptors within biological systems. The compound may act as an inhibitor or activator of these targets, leading to altered biochemical pathways.
Potential Applications:
-
Pharmaceutical Research: Due to its diverse functional groups and potential biological activity.
-
Drug Development: As a candidate for therapeutic interventions.
Comparison with Related Compounds
Other compounds with similar structural features, such as N-(4-chloro-2-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, also show significant biological activity and potential applications in medicinal chemistry.
Comparison Table:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|
| N-(4-chlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | C19H15ClN6O2S | 426.9 | Potential therapeutic applications |
| N-(4-chloro-2-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | Not specified | 440.9 | Antifungal and anticancer properties |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume